molecular formula C21H25N2O2.C2H3O2<br>C23H28N2O4 B12776012 3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate CAS No. 59737-00-7

3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate

Cat. No.: B12776012
CAS No.: 59737-00-7
M. Wt: 396.5 g/mol
InChI Key: YLNBCTXNNPUVMR-UHFFFAOYSA-N
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Description

3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, which is a nitrogen-containing heterocycle, and a dimethoxyphenyl group attached via an ethenyl linkage. The acetate group further modifies its chemical behavior, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form the corresponding Schiff base This intermediate is then subjected to cyclization reactions under acidic conditions to yield the indolium core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted indolium compounds depending on the nucleophile used.

Scientific Research Applications

3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to cell death. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Indolium, 2-(2-((4-methoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate
  • 3H-Indolium, 2-(2-((2,4-dihydroxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate

Uniqueness

3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, acetate is unique due to the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

59737-00-7

Molecular Formula

C21H25N2O2.C2H3O2
C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate

InChI

InChI=1S/C21H24N2O2.C2H4O2/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)

InChI Key

YLNBCTXNNPUVMR-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C

Origin of Product

United States

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